Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that features an indole moiety linked to a piperidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves the coupling of an indole derivative with a piperidine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the piperidine ring or the amide bond.
Substitution: The indole and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction of the amide bond can yield the corresponding amine.
Scientific Research Applications
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions between indole derivatives and biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)butyramide: This compound features a similar indole moiety but lacks the piperidine ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound includes an indole moiety linked to a different functional group.
Uniqueness
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
CAS No. |
35633-85-3 |
---|---|
Molecular Formula |
C19H27N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]butanamide |
InChI |
InChI=1S/C19H27N3O/c1-2-5-19(23)21-16-9-12-22(13-10-16)11-8-15-14-20-18-7-4-3-6-17(15)18/h3-4,6-7,14,16,20H,2,5,8-13H2,1H3,(H,21,23) |
InChI Key |
BOZURWLGOMHSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.